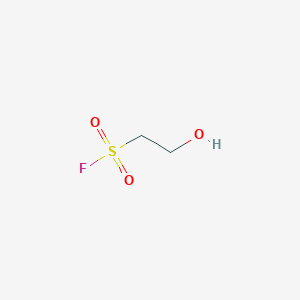
2-Hydroxyethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1893924-11-2 . It has a molecular weight of 128.12 .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .
Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides .
Aplicaciones Científicas De Investigación
SuFEx Click Chemistry and Synthesis Applications
SuFEx Clickable Reagents : The development of new SuFEx (sulfur(VI) fluoride exchange) clickable reagents, such as 1-bromoethene-1-sulfonyl fluoride, has expanded the toolbox for synthesizing functionalized molecules with sulfonyl fluoride moieties. This approach has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its utility in constructing complex molecular structures with potential applications in drug discovery and materials science (Leng & Qin, 2018).
Electrochemical Synthesis of Sulfonyl Fluorides : An innovative, environmentally benign electrochemical method has been reported for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method does not require additional oxidants or catalysts, showcasing a mild approach with a broad substrate scope. Such developments underscore the versatility and potential of sulfonyl fluorides in synthetic chemistry (Laudadio et al., 2019).
Deoxyfluorination with Sulfonyl Fluorides : A study demonstrated that by fine-tuning the structure of sulfonyl fluorides and bases, efficient fluorination of diverse alcohol classes could be achieved. Machine learning was utilized to navigate the complex reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This highlights the role of sulfonyl fluorides in advancing fluorination techniques, which are crucial in pharmaceuticals and agrochemicals synthesis (Nielsen et al., 2018).
Environmental and Material Science Applications
Fuel Cell Applications : Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their suitability as membranes in fuel cells. The research underscores the importance of sulfonyl fluoride derivatives in developing new materials for sustainable energy technologies (Bae, Miyatake, & Watanabe, 2009).
Biodegradation of Fluorinated Surfactants : A study on the biodegradation of a newly synthesized fluorosurfactant demonstrates the potential for environmental breakdown of fluorinated compounds, a significant concern due to their persistence and toxicity. This research is critical for understanding how to mitigate the environmental impact of fluorinated chemicals (Peschka et al., 2008).
Safety and Hazards
2-Hydroxyethane-1-sulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It is advised not to breathe dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Relevant Papers
Relevant papers on this compound can be found at Sigma-Aldrich and Organic Chemistry Frontiers .
Mecanismo De Acción
Target of Action
2-Hydroxyethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has been found to have diverse applications in the field of medicinal chemistry and chemical biology . The primary targets of this compound are proteins, specifically amino acids such as tyrosine, lysine, serine, threonine, and histidine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of the protein.
Mode of Action
The compound acts as an electrophilic warhead, engaging with nucleophilic amino acid residues in proteins . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, makes them attractive for these applications . The compound can selectively manipulate molecules that already contain a sulfonyl fluoride group, leading to new activation methods .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests it may have good stability and bioavailability .
Análisis Bioquímico
Biochemical Properties
Sulfonyl fluorides, a group to which 2-Hydroxyethane-1-sulfonyl fluoride belongs, are known to react with a broad range of the intracellular kinome . This suggests that this compound may interact with various enzymes and proteins within cells, potentially influencing biochemical reactions .
Molecular Mechanism
Sulfonyl fluorides, including this compound, are known to form covalent bonds with a conserved lysine in the ATP binding site of kinases . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propiedades
IUPAC Name |
2-hydroxyethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURXKSLXJLVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)
![3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2893826.png)


![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)